2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6O2S/c20-19(21,22)30-14-5-3-13(4-6-14)24-16(29)11-31-17-8-7-15-25-26-18(28(15)27-17)12-2-1-9-23-10-12/h1-10H,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUSWWCKQJMICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This is followed by the introduction of the thioacetamide group and the trifluoromethoxyphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Reactivity and Reaction Conditions
Electrophilic Aromatic Substitution
-
The pyridazine and triazole rings may undergo electrophilic substitution at positions ortho to nitrogen atoms, influenced by electron-withdrawing groups (e.g., trifluoromethoxy).
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Fluorine substituents enhance electron-deficiency, increasing reactivity in nucleophilic aromatic substitution (e.g., at position 6).
Thioacetamide Reactivity
-
The thioacetamide group participates in:
Analytical Characterization
Common methods for similar compounds include:
Scientific Research Applications
Biological Activities
-
Anticancer Potential :
- Compounds similar to this one have been investigated for their ability to inhibit various cancer cell lines. Research indicates that derivatives of triazole and pyridazine are effective against tumors due to their interference with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties :
-
Neurological Applications :
- The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Triazolo derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be beneficial in conditions like depression or anxiety disorders .
Case Studies
- Cancer Treatment : A study on triazolo derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating that modifications to the core structure can enhance efficacy against specific cancer types .
- Antimicrobial Research : Another investigation highlighted the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative antibiotics .
- Neurological Disorders : A patent application discussed the use of similar compounds for treating psychiatric disorders, emphasizing their role in modulating serotonin receptors, which are crucial in mood regulation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The trifluoromethoxyphenyl group enhances its binding affinity and selectivity for certain kinases, contributing to its potent biological activity.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Physicochemical Properties
- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups).
Research Implications and Gaps
Bioactivity Profiling: No direct evidence links the target compound to specific therapeutic pathways (e.g., ferroptosis induction or kinase inhibition). Comparative studies with analogs like RN: 868968-98-3 could clarify structure-activity relationships.
Synthetic Optimization: ’s methodologies could be adapted to explore novel derivatives with balanced lipophilicity and solubility .
Target Selectivity : The trifluoromethoxy group may confer selectivity for hydrophobic binding pockets in biological targets, a hypothesis requiring validation via docking studies or assays.
Biological Activity
The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves multi-step reactions starting from basic precursors. A common synthetic route includes the formation of the triazole ring through cyclization reactions involving pyridine derivatives and thiol compounds. Microwave-assisted synthesis has also been employed to enhance yield and reduce reaction time.
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyridine derivative + Hydrazine | Heat | Hydrazide |
| 2 | Hydrazide + Carbon disulfide + KOH | Cyclization | Triazole |
| 3 | Triazole + Thiophenol + Acetic anhydride | Reaction | Target compound |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various physiological processes, making them important targets in drug design.
- Enzyme Inhibition : The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to therapeutic effects in conditions such as glaucoma (via carbonic anhydrase inhibition) and Alzheimer's disease (via cholinesterase inhibition).
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its structure suggests potential interactions with bacterial cell membranes or vital metabolic pathways.
Case Studies
Recent research has evaluated the efficacy of similar triazole compounds against Mycobacterium tuberculosis and other pathogens. For instance, derivatives with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by targeting DNA replication mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Table 2: Biological Activities and Their Mechanisms
Comparative Analysis
When compared to other compounds within the triazole family, this specific compound stands out due to its unique combination of functional groups that enhance its biological activity.
Table 3: Comparison with Similar Compounds
| Compound Type | Activity | Unique Features |
|---|---|---|
| [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles | Antimicrobial | Contains thiadiazole moiety |
| [1,2,4]Triazolo[1,5-a]pyridines | Enzyme inhibitors | Pyridine ring enhances solubility |
| Pyrazolo[5,1-c][1,2,4]triazines | Antiviral | Unique heterocyclic structure |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
